(R)-Xyl-SDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBNBQMIMQOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917377-75-4 | |

| Record name | (R)-Xyl-SDP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Xyl-SDP: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Introduction

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Among the privileged ligand scaffolds, those possessing a rigid C2-symmetric spirocyclic backbone have demonstrated exceptional performance. (R)-Xyl-SDP, a member of the SDP (Spiro[1,1'-biindane]-7,7'-diylbis(diphenylphosphine)) ligand family, has emerged as a highly effective ligand in a variety of metal-catalyzed asymmetric reactions. Its unique structural features, characterized by the rigid spirobiindane framework and sterically demanding di(3,5-dimethylphenyl)phosphino (xyllyl) substituents, create a well-defined chiral environment that facilitates high levels of stereochemical control.

This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed, field-proven methodology for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this important chiral ligand and its preparation. The synthesis is presented with a focus on the causality behind experimental choices, ensuring a robust and reproducible protocol.

Chemical Structure and Physicochemical Properties

This compound, systematically named (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a chiral diphosphine ligand. The core of its structure is the spirobiindane backbone, which imparts a rigid, C2-symmetric framework. The chirality of the molecule arises from the spiro center, with the (R)-configuration defining the specific spatial arrangement of the two indane moieties. The phosphorus atoms are substituted with bulky 3,5-dimethylphenyl (xyllyl) groups, which play a crucial role in creating a defined chiral pocket around the metal center to which the ligand coordinates.

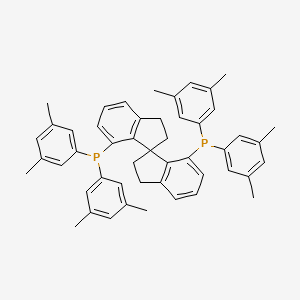

Caption: 2D Chemical Structure of this compound.

| Property | Value | Reference |

| Synonyms | (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene | [1][2] |

| CAS Number | 917377-75-4 | [1][2] |

| Molecular Formula | C₄₉H₅₀P₂ | [1][2] |

| Molecular Weight | 700.87 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C | [2] |

| Optical Activity | [α]₂₂/D +64.0, c = 1 in chloroform | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of the enantiomerically pure spirobiindane diol precursor, (R)-SPINOL. This chiral backbone is then functionalized with the desired di(3,5-dimethylphenyl)phosphino groups. The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-P bonds, leading back to the chiral diol (R)-SPINOL and a suitable phosphinating agent, such as di(3,5-dimethylphenyl)phosphine oxide or the corresponding phosphine chloride. (R)-SPINOL itself is typically obtained through the resolution of racemic SPINOL.

References

A Technical Guide to the Physical Properties of (R)-Xyl-SDP

Abstract: This document provides a comprehensive technical overview of the essential physical properties of the (R)-Xyl-SDP ligand, a chiral phosphine critical to modern asymmetric catalysis. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering this ligand in their synthetic workflows. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and stability, providing both established data and field-proven insights into its handling and application. All data is supported by authoritative sources, and detailed protocols for property determination are provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, a member of the spirobiindane-based diphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis. Its rigid, sterically demanding spirocyclic backbone, combined with the electronic properties of the di(3,5-dimethylphenyl)phosphino groups, creates a well-defined and highly effective chiral environment. This unique architecture is instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cyclizations.

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its successful application. Properties such as solubility dictate the choice of reaction solvents, purity (often inferred from melting point) is directly correlated with catalytic performance, and stability determines the necessary handling and storage procedures. This guide serves as a centralized resource for this critical information, empowering scientists to optimize their experimental designs and achieve reliable, reproducible results.

Core Chemical and Structural Properties

The identity and structure of a ligand are its fundamental blueprint. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Full Chemical Name | (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane | [1][2][3] |

| CAS Number | 917377-75-4 | [1][2][3] |

| Molecular Formula | C₄₉H₅₀P₂ | [1][2][3] |

| Molecular Weight | 700.87 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

The ligand's structure is defined by a C₂-symmetric spirobiindane core, which locks the conformation and projects the bulky di(3,5-xylyl)phosphino groups into specific spatial quadrants. This steric bulk is a key design element, creating a chiral pocket that effectively discriminates between the prochiral faces of a substrate bound to the metal center.

References

Introduction: The Architectural Advantage of (R)-Xyl-SDP in Asymmetric Synthesis

An In-Depth Technical Guide to (R)-Xyl-SDP (CAS: 917377-75-4): A Privileged Ligand for Asymmetric Catalysis

In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating chiral centers.[1] The success of this technique hinges on the design of the chiral catalyst, where the ligand's structure is the primary determinant of enantioselectivity.

This compound, with the CAS number 917377-75-4, is a C₂-symmetric chiral diphosphine ligand belonging to the esteemed Spiro Diphosphine (SDP) family. Its full chemical name is (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane.[2][3] The ligand's defining feature is its rigid spirobiindane backbone, which locks the phosphine groups into a highly organized and sterically defined chiral environment. This rigid framework minimizes conformational ambiguity, a critical factor for achieving high levels of stereocontrol in catalysis.[4] The bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms create a deep chiral pocket, enabling effective facial discrimination of prochiral substrates. This guide provides a comprehensive technical overview of this compound, covering its properties, mechanistic role in catalysis, practical experimental protocols, and performance in key transformations.

Physicochemical Properties and Safe Handling

A thorough understanding of a ligand's properties is fundamental to its effective and safe application in the laboratory.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 917377-75-4 | [2] |

| Molecular Formula | C₄₉H₅₀P₂ | [2][3] |

| Molecular Weight | 700.87 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C | [2] |

| Optical Activity | [α]²²/D +64.0, c = 1 in chloroform | [2] |

| Synonyms | (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane; (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene | [2][3] |

Safe Handling, Storage, and Disposal

As a phosphine-based ligand, this compound requires careful handling to ensure personnel safety and maintain its chemical integrity.

-

Hazard Profile : The ligand is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS pictogram is GHS07 (Exclamation mark).[2]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For handling larger quantities of the solid, a dust mask (e.g., N95 type) is recommended.[2]

-

Storage : this compound is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. The recommended storage temperature is -20°C to preserve its long-term stability.[2]

-

Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste.

The Heart of Asymmetry: Mechanism of Rhodium-Catalyzed Hydrogenation

This compound exerts its stereochemical control when coordinated to a transition metal, most commonly Rhodium(I) or Iridium(I). The resulting complex catalyzes the addition of hydrogen across a double bond with a strong preference for one enantiomeric product. The widely accepted "dihydride mechanism" for Rhodium-diphosphine catalysts provides a clear causal framework for understanding this process.

The catalytic cycle involves several key steps:

-

Catalyst Activation & Substrate Coordination : The catalyst precursor, typically a complex like [Rh(COD)(this compound)]+BF4-, binds the prochiral olefin substrate, displacing the loosely bound solvent or cyclooctadiene (COD) ligands. The substrate coordinates to the rhodium center in two possible diastereomeric forms (re-face or si-face binding). The C₂-symmetry of the ligand ensures that these two binding modes are energetically distinct.

-

Oxidative Addition : Molecular hydrogen adds to the Rh(I) center, oxidizing it to a Rh(III) dihydride species.

-

Migratory Insertion (Enantiodetermining Step) : One of the hydride ligands is transferred to a carbon of the double bond, forming a rhodium-alkyl intermediate. This step is typically irreversible and rate-determining, and the steric and electronic properties of the this compound ligand dictate which of the two diastereomeric pathways has a lower activation energy. The less stable, but more reactive, catalyst-substrate adduct often leads to the major product enantiomer.

-

Reductive Elimination : The second hydride is transferred to the other carbon, and the saturated, chiral product is released from the coordination sphere, regenerating the active Rh(I) catalyst to re-enter the cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extending the Substrate Scope for the Asymmetric Iridium-Catalyzed Hydrogenation of Minimally Functionalized Olefins by Using Biaryl Phosphite-Based Modular Ligand Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chiral Architectonics: A Technical Guide to the Mechanism of (R)-Xyl-SDP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7,7'-Bis(di-3,5-dimethylphenylphosphino)-1,1'-spirobiindane, commonly known as (R)-Xyl-SDP, is a highly effective chiral phosphine ligand in the field of asymmetric catalysis. Its rigid spirobiindane backbone and sterically demanding xylyl substituents create a well-defined and highly effective chiral environment around a metal center, enabling remarkable levels of enantioselectivity in a variety of catalytic transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in catalysis, with a particular focus on the well-documented palladium-catalyzed asymmetric Heck reaction. By dissecting the catalytic cycle and the key transition states, we illuminate the structural and electronic factors that govern the high stereoselectivity imparted by this privileged ligand.

Introduction: The Architectural Elegance of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, when coordinated to a transition metal, can effectively bias a chemical reaction to produce one enantiomer of a product over the other. Among the pantheon of chiral phosphine ligands, the SDP (Spiro Diphosphine) family has emerged as a powerful tool for asymmetric catalysis.[1]

This compound, a prominent member of this family, possesses a unique C₂-symmetric spirobiindane core. This rigid scaffold locks the phosphine groups in a specific spatial arrangement, minimizing conformational flexibility and creating a predictable chiral pocket.[2][3] The phosphorus atoms are further adorned with bulky 3,5-dimethylphenyl (xylyl) groups, which play a crucial role in substrate recognition and the stereochemical outcome of the reaction.[4]

This guide will delve into the mechanistic intricacies of this compound-mediated catalysis, using the palladium-catalyzed asymmetric Heck reaction as a representative example. Understanding the precise mechanism of action is paramount for optimizing reaction conditions, expanding the substrate scope, and designing the next generation of highly efficient chiral catalysts.

The Asymmetric Heck Reaction: A Case Study for this compound

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, is a powerful tool in organic synthesis.[5][6] The asymmetric variant of this reaction allows for the creation of stereogenic centers with high enantiopurity.[7] this compound, in its phosphine oxide form (this compound(O)), has demonstrated exceptional utility in palladium-catalyzed asymmetric Heck reactions, particularly for intra- and intermolecular C-C bond formations.[8]

A notable application is the asymmetric hydroarylation of bicyclic olefins, where the Pd/(R)-Xyl-SDP(O) catalytic system achieves high yields and enantioselectivities.[9][10]

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[11][12] The cycle, as mediated by a palladium complex of this compound, can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst, bearing the chiral this compound ligand, undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) complex.

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. This is followed by the crucial migratory insertion of the aryl group onto one of the alkene carbons. This step is typically the rate-determining and enantio-determining step of the reaction.[4][13]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the product alkene.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt, thus closing the catalytic cycle.

Below is a visual representation of this catalytic cycle:

Caption: Figure 1: Catalytic cycle of the Pd-catalyzed asymmetric Heck reaction.

The Origin of Enantioselectivity: A Deep Dive into the Transition State

The high enantioselectivity observed in reactions catalyzed by Pd/(R)-Xyl-SDP stems from the specific geometry of the transition state during the migratory insertion step. The rigid spirobiindane backbone and the bulky xylyl groups of the ligand create a highly structured chiral pocket that dictates the facial selectivity of the alkene insertion.

The Role of the Spirobiindane Backbone

The 1,1'-spirobiindane scaffold is considered a "privileged" structure in asymmetric catalysis.[2][3][14][15] Its rigidity minimizes conformational ambiguity in the catalyst, leading to a more defined and predictable transition state. This rigidity ensures that the chiral information from the ligand is effectively transmitted to the reacting substrates.

Steric Hindrance from the Xylyl Groups

The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms are the primary enforcers of stereoselectivity.[4] In the transition state for migratory insertion, the alkene approaches the palladium center. The bulky xylyl groups create significant steric hindrance, favoring one orientation of the alkene over the other.

A plausible transition state model involves the coordination of the alkene to the palladium center, followed by the insertion of the aryl group. The xylyl groups effectively block one face of the coordinated alkene, forcing the aryl group to add to the less hindered face. This facial discrimination leads to the preferential formation of one enantiomer of the product.

Caption: Figure 2: Model of the enantio-determining transition state.

Non-Covalent Interactions

While steric repulsion is a dominant factor, subtle non-covalent interactions between the ligand and the substrate in the transition state can also play a significant role in enhancing enantioselectivity.[7][8][11][16][17] These can include CH-π interactions between the xylyl groups of the ligand and the aromatic ring of the substrate. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating these complex interactions and providing a more quantitative understanding of the origins of stereoselectivity.[4][13]

Experimental Protocols for Mechanistic Studies

Validating the proposed mechanism requires a combination of experimental techniques. Below are outlines of key experiments for probing the mechanism of a Pd/(R)-Xyl-SDP catalyzed reaction.

Kinetic Studies

Objective: To determine the rate law of the reaction and identify the rate-determining step.

Methodology:

-

Reaction Setup: Prepare a series of reactions in a temperature-controlled reactor.

-

Varying Concentrations: Systematically vary the initial concentrations of the aryl halide, alkene, catalyst, and base.

-

Monitoring Progress: Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR spectroscopy).

-

Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rates. Use the method of initial rates to determine the order of the reaction with respect to each component.

In-situ Spectroscopic Analysis

Objective: To identify and characterize key catalytic intermediates.

Methodology:

-

NMR Spectroscopy: Utilize techniques like ³¹P NMR to monitor the coordination of the this compound ligand to the palladium center and observe the formation of different palladium species throughout the catalytic cycle.

-

Mass Spectrometry: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) to detect and identify cationic intermediates in the catalytic cycle.

Deuterium Labeling Studies

Objective: To probe the mechanism of specific steps, such as β-hydride elimination.

Methodology:

-

Substrate Synthesis: Synthesize isotopically labeled substrates (e.g., deuterated alkenes).

-

Reaction and Analysis: Perform the catalytic reaction with the labeled substrate and analyze the product distribution and the position of the deuterium label using NMR spectroscopy and mass spectrometry.

Data Presentation: Performance of SDP Ligands

The effectiveness of SDP ligands is evident in the high enantioselectivities achieved in various asymmetric reactions. The following table summarizes the performance of this compound and related ligands in representative catalytic transformations.

| Ligand | Reaction | Substrate | Product ee (%) | Yield (%) | Reference |

| This compound(O) | Asymmetric Hydroarylation | Bicyclic Olefin | up to 90 | High | [9],[10] |

| (S)-SDP | Pd-catalyzed Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | up to 99.1 | High | [1] |

| DMM-SDP | Pd-catalyzed Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | up to 99.1 | High | [1] |

Conclusion and Future Outlook

The this compound ligand exemplifies the power of rational ligand design in asymmetric catalysis. Its rigid spirobiindane backbone and sterically imposing xylyl groups work in concert to create a highly effective chiral environment that dictates the stereochemical outcome of catalytic reactions with remarkable precision. The detailed mechanistic understanding of its role in reactions like the asymmetric Heck reaction provides a solid foundation for further catalyst development.

Future research will likely focus on:

-

Computational Modeling: More sophisticated DFT and molecular dynamics simulations to provide a more dynamic and detailed picture of the transition states.

-

Ligand Modification: Fine-tuning the electronic and steric properties of the SDP framework to enhance reactivity and expand the substrate scope.

-

New Applications: Exploring the utility of this compound and its derivatives in other challenging asymmetric transformations.

By continuing to unravel the intricate details of the catalytic mechanisms involving these privileged ligands, the scientific community can pave the way for the development of even more efficient and selective catalysts for the synthesis of complex, enantioenriched molecules that are vital to human health and technology.

References

- 1. Asymmetric Synthesis and Application of Chiral Spirosilabiindanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition State Force Field for the Asymmetric Redox-Relay Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Noncovalent Interactions in Palladium(II)-Catalyzed Meta-Selective C-H Functionalization: Mechanistic Insights and Origins of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Transition State Force Field for the Asymmetric Redox Relay Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. Noncovalent Interactions in the Palladium-Catalyzed Diastereo- and Enantioselective Hydroalkylation of Alkoxyallenes with 2-Acylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (R)-Xyl-SDP

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the chiral diphosphine ligand, (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, commonly known as (R)-Xyl-SDP. Designed for researchers, scientists, and professionals in drug development and catalysis, this document outlines the expected spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition and interpretation. While raw experimental spectra for this specific compound are not broadly published, this guide synthesizes established principles of spectroscopic analysis for chiral phosphine ligands to provide a robust framework for its characterization.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a member of the valuable class of chiral phosphine ligands, which are instrumental in asymmetric catalysis. Its rigid spirobiindane backbone and sterically demanding di(3,5-dimethylphenyl)phosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of chemical transformations. The precise three-dimensional structure and electronic properties of the ligand are paramount to its catalytic efficacy.

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of this compound. Each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offers a unique and complementary perspective on the molecule's architecture. For drug development professionals, rigorous characterization is a foundational requirement for regulatory submissions, ensuring the reproducibility and safety of synthetic routes that employ such catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and chiral environment.

Expected NMR Data

The complex, chiral nature of this compound leads to a rich and informative set of NMR spectra. The following tables summarize the expected chemical shifts (δ) for the key nuclei. These are predictive values based on the known structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic (Xylyl) | 6.5 - 7.5 | m | Protons on the xylyl rings will appear as a complex multiplet. |

| Aromatic (Spiro) | 6.8 - 7.8 | m | The aromatic protons on the spirobiindane backbone will also be in the aromatic region, likely overlapping with the xylyl signals. |

| Aliphatic (CH₂) | 2.0 - 3.5 | m | The diastereotopic methylene protons of the five-membered rings in the spirobiindane core will exhibit complex splitting patterns. |

| Methyl (CH₃) | 2.0 - 2.5 | s | The four methyl groups on each xylyl ring are expected to give rise to sharp singlet signals. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-P) | 130 - 150 (d) | Aromatic carbons directly bonded to phosphorus will show characteristic doublet splitting due to ¹³C-¹³P coupling. |

| Aromatic (C-H, C-C) | 120 - 140 | The remaining aromatic carbons will appear in this region. |

| Spiro (Quaternary) | 50 - 70 | The central spiro carbon is a key structural marker. |

| Aliphatic (CH₂) | 25 - 45 | The methylene carbons of the spirobiindane backbone. |

| Methyl (CH₃) | 20 - 25 | The methyl carbons of the xylyl groups. |

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Phosphorus | Expected Chemical Shift (δ, ppm) | Rationale |

| P | -10 to -20 | Triarylphosphines typically resonate in this upfield region of the ³¹P NMR spectrum. A single sharp peak is expected, confirming the C₂ symmetry of the molecule. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for this complex molecule.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P{¹H} spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.

-

Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

-

Causality in Experimental Choices

-

Choice of Solvent: CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. However, aromatic solvents like C₆D₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS), which can help to resolve overlapping signals in the aromatic region of the ¹H NMR spectrum.

-

High-Field Spectrometer: For a molecule with many similar aromatic and aliphatic protons, a high-field instrument (≥400 MHz) is essential to spread out the signals and allow for more accurate interpretation of coupling patterns.

-

Proton Decoupling: In ¹³C and ³¹P NMR, proton decoupling simplifies the spectra by collapsing multiplets into singlets, making it easier to identify the chemical shifts of individual nuclei.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for assessing the overall purity of the sample.

Expected IR Data

The IR spectrum of this compound will be dominated by absorptions from its aromatic and aliphatic C-H bonds, as well as vibrations from the carbon skeleton.

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds in the xylyl and spirobiindane rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Characteristic of sp³ C-H bonds in the spirobiindane methylene groups and xylyl methyl groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected due to the various aromatic rings. |

| P-C Stretch | 650 - 800 | Medium | Vibrations associated with the phosphorus-carbon bonds. |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Trustworthiness of the Protocol

This ATR-FTIR protocol is a self-validating system. The background scan accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the ATR crystal, ensuring that the resulting spectrum is solely representative of the this compound sample. The presence of the expected characteristic peaks provides high confidence in the material's identity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for confirming the molecular weight of this compound and for providing evidence for its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 701.3467 | The protonated molecular ion is commonly observed in soft ionization techniques like ESI. |

| [M+Na]⁺ | 723.3286 | Adducts with sodium are also frequently observed. |

Note: The exact m/z values are calculated for the most abundant isotopes.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Use positive ion mode to detect protonated molecules or other adducts.

-

Optimize the source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

The TOF analyzer provides high-resolution data, allowing for accurate mass determination.

-

-

Data Analysis:

-

Compare the experimentally measured m/z of the molecular ion with the theoretically calculated value for the chemical formula C₄₉H₅₀P₂. A mass accuracy of within 5 ppm is expected for confirmation.

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The thorough spectroscopic characterization of this compound using NMR, IR, and MS is fundamental to ensuring its quality and efficacy as a chiral ligand in asymmetric synthesis. This guide provides a detailed framework for understanding the expected spectral features and the robust methodologies required for their acquisition and interpretation. By adhering to these principles, researchers and drug development professionals can confidently verify the structure, purity, and identity of this critical catalytic tool, underpinning the reliability and reproducibility of their scientific endeavors.

(R)-Xyl-SDP: A Technical Guide to its Electronic and Steric Effects in Asymmetric Catalysis

Abstract

(R)-(+)-7,7′-Bis[di(3.5-dimethylphenyl)phosphino]-1,1′-spirobiindane, commonly known as (R)-Xyl-SDP, has emerged as a highly effective chiral diphosphine ligand in the field of asymmetric catalysis. Its unique structural architecture, characterized by a rigid spirobiindane backbone and sterically demanding 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, imparts a distinct combination of electronic and steric properties. This technical guide provides an in-depth analysis of these effects and their profound influence on the outcomes of stereoselective transformations, particularly in palladium-catalyzed reactions. We will explore the fundamental principles governing its reactivity, offer insights into the causal relationships between its structure and catalytic performance, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound to leverage its full potential in the synthesis of chiral molecules.

Introduction: The Architectural Advantage of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis. Chiral ligands, which form complexes with transition metals, are instrumental in achieving high levels of stereocontrol in a vast array of chemical reactions.[1] Among the diverse families of chiral ligands, diphosphines have proven to be exceptionally versatile and effective. This compound belongs to the class of spirodiphosphine ligands, which are distinguished by their C₂-symmetric and conformationally rigid scaffold.

The structure of this compound is key to its function. The spirobiindane core locks the two phosphine groups in a well-defined spatial arrangement, minimizing conformational flexibility. This rigidity is crucial for creating a consistent and predictable chiral environment around the metal center, which is essential for high enantioselectivity.[2] Furthermore, the xylyl groups attached to the phosphorus atoms introduce significant steric bulk, which plays a critical role in shielding the catalytic center and directing the approach of substrates.

References

The Spirobiindane Backbone in (R)-Xyl-SDP: A Technical Guide to a Privileged Chiral Ligand

Abstract

In the landscape of asymmetric catalysis, the relentless pursuit of efficiency, selectivity, and broad applicability has led to the identification of "privileged" chiral scaffolds. Among these, the rigid and C₂-symmetric 1,1'-spirobiindane backbone has emerged as a cornerstone for the design of highly effective chiral ligands. This technical guide provides an in-depth exploration of the spirobiindane core, with a specific focus on the widely utilized diphosphine ligand, (R)-Xyl-SDP. We will dissect the synthesis of this ligand, analyze the structural features that underpin its remarkable catalytic performance, and delve into the mechanistic intricacies of its application in asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal catalytic tool.

The Spirobiindane Scaffold: A Foundation for Chiral Excellence

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The 1,1'-spirobiindane framework possesses a unique combination of properties that make it a privileged scaffold for ligand design[1][2].

-

Rigidity and Conformational Pre-organization: The spirocyclic nature of the backbone locks the two indane units, restricting conformational flexibility. This rigidity minimizes non-productive catalyst conformations and pre-organizes the coordinating phosphine groups into a well-defined chiral environment.

-

C₂ Symmetry: The C₂-symmetric nature of the spirobiindane core simplifies the stereochemical analysis of the catalytic cycle and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states.

-

Tunability: The spirobiindane backbone can be readily modified at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting ligands to suit specific catalytic transformations[2].

The synthesis of the spirobiindane core typically begins with the preparation of 1,1'-spirobiindane-7,7'-diol (SPINOL), a key chiral building block. Enantiomerically pure SPINOL can be obtained through various methods, including resolution of the racemate or asymmetric synthesis[3][4].

This compound: Synthesis and Structural Attributes

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, stands as a prominent member of the SDP (Spiro Diphosphine) ligand family. Its synthesis leverages the foundational chemistry of the spirobiindane scaffold.

Experimental Protocol: Synthesis of this compound from (R)-SPINOL

This protocol outlines a general and reliable method for the synthesis of this compound, commencing with the readily available enantiopure (R)-SPINOL.

Step 1: Triflation of (R)-SPINOL

-

To a solution of (R)-SPINOL in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., argon or nitrogen), add a base (e.g., triethylamine or pyridine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ditriflate.

Step 2: Palladium-Catalyzed Phosphinylation

-

In a flame-dried Schlenk flask, combine the (R)-spirobiindane-7,7'-ditriflate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand for the catalyst (e.g., dppf), and di(3,5-xylyl)phosphine.

-

Add a suitable aprotic, anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., diisopropylethylamine).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by ³¹P NMR spectroscopy).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Caption: Synthetic pathway for this compound from (R)-SPINOL.

The Crucial Role of the Xylyl Substituents

The choice of the 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms is not arbitrary. These substituents play a critical role in defining the steric and electronic environment of the metal center, which directly influences the catalyst's activity and enantioselectivity[5][6].

-

Steric Hindrance: The bulky xylyl groups create a well-defined and deep chiral pocket around the metal center. This steric bulk is instrumental in discriminating between the two prochiral faces of the substrate, forcing it to adopt a specific orientation for the hydrogenation to occur.

-

Electronic Effects: The electron-donating nature of the two methyl groups on each phenyl ring increases the electron density on the phosphorus atoms. This, in turn, enhances the electron-donating ability of the phosphine ligand to the metal center, which can influence the reactivity of the catalyst.

Application in Asymmetric Hydrogenation of Ketones

The ruthenium complexes of this compound have proven to be exceptionally effective catalysts for the asymmetric hydrogenation of a wide range of ketones, delivering chiral alcohols with high enantiomeric excess (ee)[7].

Mechanistic Insights: A Metal-Ligand Bifunctional Approach

The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine/diamine complexes is widely accepted to proceed via a metal-ligand bifunctional mechanism[8][9]. This mechanism involves the cooperative action of the metal center and the ligand in the activation of hydrogen and the transfer of a hydride and a proton to the substrate.

Caption: Simplified catalytic cycle for Ru-(R)-Xyl-SDP catalyzed asymmetric hydrogenation of a ketone.

Key Features of the Mechanism:

-

Activation of the Precatalyst: The reaction is typically initiated by the activation of a Ru(II) precatalyst with a base in the presence of hydrogen to form a ruthenium hydride species.

-

Outer-Sphere Hydride Transfer: Unlike many catalytic hydrogenations that involve direct coordination of the substrate to the metal center, this mechanism often proceeds through an "outer-sphere" pathway. The ketone interacts with the catalyst complex without direct coordination to the ruthenium atom.

-

Concerted Proton and Hydride Transfer: The key stereodetermining step involves the concerted transfer of a hydride from the ruthenium center and a proton from a protonated amine ligand to the carbonyl group of the ketone. The chiral environment created by the this compound ligand dictates the facial selectivity of this transfer.

-

Catalyst Regeneration: After the transfer, the resulting chiral alcohol dissociates, and the ruthenium complex is regenerated to continue the catalytic cycle.

Performance Data

The Ru/(R)-Xyl-SDP catalytic system has demonstrated high efficiency in the asymmetric hydrogenation of various aromatic ketones. The following table summarizes representative results, showcasing the high yields and enantioselectivities achieved.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 (R) | [7] |

| 2 | 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >99 | 98 (R) | [7] |

| 3 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 99 (R) | [7] |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96 (R) | [7] |

Conclusion and Future Outlook

The spirobiindane backbone, exemplified by its application in the this compound ligand, represents a significant advancement in the design of chiral ligands for asymmetric catalysis. Its rigid, C₂-symmetric structure provides a robust platform for creating highly effective and selective catalysts. The success of this compound in asymmetric hydrogenation underscores the importance of a well-defined chiral pocket, fine-tuned by appropriate steric and electronic factors.

The principles elucidated through the study of the spirobiindane core continue to inspire the development of new generations of chiral ligands. Future research in this area will likely focus on the synthesis of novel spirocyclic scaffolds with even greater tunability and the application of these ligands in a broader range of asymmetric transformations, further expanding the toolkit of synthetic chemists in academia and industry. The foundational understanding of the structure-activity relationships of ligands like this compound will be instrumental in driving these innovations.

References

- 1. Spiro skeletons: a class of privileged structure for chiral ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of sterics in phosphine-ligated gold clusters [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [laro.lanl.gov]

Methodological & Application

Protocol for Asymmetric Heck Reaction Using (R)-Xyl-SDP: A Guide for Researchers

This document provides a comprehensive guide to performing asymmetric Heck reactions utilizing the chiral ligand (R)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, commonly known as (R)-Xyl-SDP. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of chiral molecules. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the scope and potential applications of this powerful catalytic system.

Introduction: The Power of Asymmetric Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its asymmetric variant has become an invaluable tool for the construction of stereogenic centers, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. The enantioselectivity of the asymmetric Heck reaction is governed by the chiral ligand coordinated to the palladium catalyst.[2]

This compound is a member of the spirodiphosphine (SDP) ligand family, which has demonstrated remarkable performance in a variety of asymmetric transformations.[3] The unique spirocyclic backbone of SDP ligands creates a well-defined and rigid chiral environment around the metal center, leading to high levels of stereocontrol. This application note will focus on a protocol for the asymmetric intermolecular Heck reaction of aryl halides with cyclic olefins, a transformation for which the this compound ligand, particularly in its phosphine oxide form, has shown exceptional efficacy.[3]

Mechanistic Insights: The Role of this compound and the Cationic Pathway

The catalytic cycle of the Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[4] In the context of the asymmetric Heck reaction with this compound, a key to achieving high enantioselectivity is to favor a cationic pathway for the catalytic cycle.[3]

The use of alcoholic solvents and alkylammonium salts is crucial in promoting the dissociation of the halide from the arylpalladium intermediate.[3] This generates a cationic palladium complex where the chiral ligand, in this case, the bisphosphine oxide derived from this compound, can form a P,O-chelate. This chelation creates a highly organized and chiral coordination sphere that effectively discriminates between the two prochiral faces of the incoming olefin during the migratory insertion step, leading to high enantioselectivity.[3]

Experimental Protocol: Asymmetric Heck Reaction of p-Tolyl Bromide with 2,3-Dihydrofuran

This protocol is based on the highly enantioselective model reaction developed by Wu and Zhou.[3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound(O) (can be generated in situ from this compound)

-

p-Tolyl bromide

-

2,3-Dihydrofuran

-

p-Nitrobenzoic acid (p-NO₂PhCO₂H)

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

Equipment:

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and this compound(O) (2.2 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: To the Schlenk tube, add p-nitrobenzoic acid (20 mol%), tetrabutylammonium bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent and Substrate Addition: Add anhydrous toluene and anhydrous methanol (in a specified ratio, e.g., 1:1 v/v). Then, add p-tolyl bromide (1.0 equiv.) and 2,3-dihydrofuran (1.5 equiv.).

-

Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring the progress by TLC or GC/MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral product.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or GC analysis.

Substrate Scope and Performance

The palladium/(R)-Xyl-SDP(O) catalytic system exhibits a broad substrate scope, particularly for the asymmetric intermolecular Heck reaction of various aryl bromides with cyclic olefins. The reaction consistently delivers high yields and excellent enantioselectivities.[3]

| Entry | Aryl Bromide | Olefin | Yield (%) | ee (%) |

| 1 | p-Tolyl bromide | 2,3-Dihydrofuran | 85 | 96 |

| 2 | Phenyl bromide | 2,3-Dihydrofuran | 82 | 95 |

| 3 | p-Methoxyphenyl bromide | 2,3-Dihydrofuran | 88 | 97 |

| 4 | p-Chlorophenyl bromide | 2,3-Dihydrofuran | 75 | 94 |

| 5 | Naphthyl bromide | 2,3-Dihydrofuran | 80 | 92 |

| 6 | p-Tolyl bromide | Cyclopentene | 78 | 91 |

Table 1: Representative examples of the asymmetric Heck reaction using the Pd/(R)-Xyl-SDP(O) catalyst. Data adapted from Wu and Zhou, 2014.[3]

Troubleshooting and Key Considerations

-

Anhydrous and Inert Conditions: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere of nitrogen or argon. Use anhydrous solvents.

-

Ligand Oxidation: The phosphine ligand this compound can be oxidized to the corresponding phosphine oxide, this compound(O). In this particular protocol, the phosphine oxide is the active ligand. If starting with the phosphine, in situ oxidation may occur, but for reproducibility, using the pre-formed phosphine oxide is recommended.

-

Base and Additives: The choice of base and additives is critical. Potassium carbonate is a common and effective base. The alkylammonium salt (TBAB) and the acidic co-catalyst (p-nitrobenzoic acid) are essential for promoting the cationic pathway and achieving high enantioselectivity.[3]

-

Solvent System: A mixture of a non-polar solvent like toluene and an alcoholic solvent like methanol is often optimal. The alcohol plays a key role in facilitating halide dissociation.[3]

-

Reaction Temperature: The reaction temperature may need to be optimized for different substrates. Higher temperatures can sometimes lead to decreased enantioselectivity.

Applications in Synthesis

The chiral products obtained from this asymmetric Heck reaction are valuable building blocks in organic synthesis. For instance, the arylated dihydrofuran products can be further elaborated to synthesize important pharmaceutical compounds such as the antidepressant Preclamol and other bioactive molecules.[3]

Conclusion

The protocol detailed in this application note provides a reliable and highly effective method for conducting asymmetric Heck reactions using the this compound ligand. The key to the success of this transformation lies in the careful selection of reaction conditions that favor a cationic catalytic cycle, enabling the chiral ligand to exert maximum stereocontrol. This methodology offers a powerful tool for the synthesis of enantioenriched cyclic compounds, with significant potential for applications in medicinal chemistry and the development of new therapeutic agents.

References

- 1. Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]

- 3. Asymmetric Intermolecular Heck Reaction of Aryl Halides [organic-chemistry.org]

- 4. scispace.com [scispace.com]

Application Notes & Protocols: (R)-Xyl-SDP Catalyzed Asymmetric Hydroarylation of Alkenes

Introduction: The Strategic Advantage of Asymmetric Hydroarylation

The construction of stereodefined C(sp²)–C(sp³) bonds is a cornerstone of modern organic synthesis, providing direct access to chiral aryl-containing motifs prevalent in pharmaceuticals and bioactive natural products.[1] Asymmetric hydroarylation of alkenes—the formal addition of an aryl group and a hydrogen atom across a double bond—represents one of the most atom-economical and powerful strategies to achieve this transformation.[2] The challenge, however, lies in controlling both regioselectivity and, crucially, enantioselectivity.

Transition metal catalysis has emerged as the premier solution to this challenge.[3] While various metals, including rhodium and nickel, have shown promise, palladium catalysis, in particular, has been extensively developed for this purpose.[1][4][5] The success of these catalytic systems hinges almost entirely on the design of the chiral ligand coordinated to the metal center.[6][7] A highly effective ligand must create a well-defined chiral environment that biases the reaction pathway towards the formation of a single enantiomer.

Among the elite class of "privileged" chiral ligands, Spiro Diphosphine (SDP) ligands have demonstrated exceptional performance in a range of asymmetric transformations.[8][9] This guide focuses on (R)-Xyl-SDP and its corresponding phosphine oxide, This compound(O) , a ligand distinguished by its rigid 1,1'-spirobiindane backbone and sterically demanding di(3,5-dimethylphenyl)phosphino groups. This unique architecture creates a deep chiral pocket, enabling remarkable levels of stereocontrol in reactions such as the asymmetric hydroarylation of challenging alkene substrates.[3][4]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a detailed exploration of the palladium/(R)-Xyl-SDP(O) catalytic system, including mechanistic insights, a validated experimental protocol, and practical advice for successful implementation.

The Catalyst System: Mechanism of Stereocontrol

The palladium-catalyzed hydroarylation of alkenes using this compound(O) is mechanistically analogous to a reductive Heck reaction.[4] The process is not a direct C-H activation but rather utilizes an aryl halide or triflate as the aryl source and a hydride donor to complete the "hydro" part of the transformation. The chirality is imparted during the C-C bond-forming step, which is directed by the ligand.

The generally accepted catalytic cycle proceeds as follows:

-

Oxidative Addition: A low-valent Pd(0) species, stabilized by the chiral this compound(O) ligand, undergoes oxidative addition into an aryl halide or triflate (Ar-X) to form a chiral Aryl-Pd(II) complex.

-

Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. This carbopalladation step is the enantio-determining step . The rigid, sterically defined pocket created by the this compound(O) ligand forces the alkene to adopt a specific orientation upon insertion, leading to the preferential formation of one enantiomer of the resulting Alkyl-Pd(II) intermediate.

-

Reductive Elimination/Protonolysis: The Alkyl-Pd(II) complex reacts with a hydride source (e.g., from sodium formate).[3] This step cleaves the Pd-C bond, releases the chiral hydroarylated product, and regenerates the active Pd(0) catalyst, thereby closing the catalytic loop.

Below is a visualization of this key process.

Caption: Figure 1: Proposed Catalytic Cycle for Pd/(R)-Xyl-SDP(O) Hydroarylation

Application Scope: Substrate Compatibility

The Pd/(R)-Xyl-SDP(O) system has proven particularly effective for the asymmetric hydroarylation of strained bicyclic olefins, which are challenging substrates due to their unique geometry.[3] The high yields and excellent enantioselectivities achieved underscore the efficacy of the ligand in creating a highly organized transition state.

The scope also extends to various arylating agents. Aryl triflates and iodides are commonly employed. The electronic properties of the aryl partner are generally well-tolerated, with both electron-rich and electron-deficient systems participating effectively.

| Entry | Alkene Substrate | Arylating Agent | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Norbornene | Phenyl triflate | Pd₂(dba)₃ (2.5 mol%), this compound(O) (5 mol%), HCO₂Na, DMA, 80 °C | 95 | 90 | [3] |

| 2 | Substituted Cyclopentene | Iodobenzene | Pd(OAc)₂ (5 mol%), this compound(O) (6 mol%), Ag₂CO₃, Formic Acid, Dioxane, 60 °C | 91 | 92 | [4] |

| 3 | Bicyclic Hydrazine | 4-Iodoanisole | Pd₂(dba)₃ (2.5 mol%), this compound(O) (5 mol%), HCO₂Na, DMA, 80 °C | 88 | 91 | [3] |

Table 1: Representative examples of Pd/(R)-Xyl-SDP(O) catalyzed asymmetric hydroarylation.

Detailed Experimental Protocol: Asymmetric Hydroarylation of Norbornene

This protocol is adapted from the highly successful methodology developed by Liu and Zhou for the desymmetrization of bicyclic olefins.[3]

Scientist's Note (Causality): Every step in this protocol is designed to maintain a controlled, oxygen-free, and anhydrous environment. The Pd(0) catalyst and the phosphine oxide ligand are sensitive to oxidation, and water can interfere with the hydride donor (sodium formate), leading to reduced yields and catalyst deactivation. Strict adherence to inert atmosphere techniques is paramount for reproducibility and high enantioselectivity.

Materials & Reagents

-

Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], (CAS: 51364-51-3)

-

Chiral Ligand: this compound(O), (CAS: 1462321-89-6), ≥95% purity[10]

-

Alkene: Norbornene, (CAS: 498-66-8), sublimed before use

-

Arylating Agent: Phenyl triflate, (CAS: 17763-63-6)

-

Hydride Source: Sodium formate (HCO₂Na), (CAS: 141-53-7), dried under vacuum

-

Solvent: N,N-Dimethylacetamide (DMA), anhydrous, <50 ppm H₂O, packaged under inert gas

-

Inert Gas: Argon or Nitrogen (99.998% purity)

Equipment

-

Schlenk flasks or oven-dried reaction vials with magnetic stir bars

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Gas-tight syringes

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent) for ee% determination.

Experimental Workflow Visualization

Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Procedure

-

Catalyst and Reagent Preparation (under Inert Atmosphere):

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%), this compound(O) (7.2 mg, 0.01 mmol, 5.0 mol%), norbornene (18.8 mg, 0.2 mmol, 1.0 equiv.), and sodium formate (27.2 mg, 0.4 mmol, 2.0 equiv.).

-

Seal the flask with a septum and purge with argon by evacuating and backfilling the flask three times.

-

-

Reaction Setup:

-

Using a gas-tight syringe, add anhydrous DMA (1.0 mL) to the flask.

-

Stir the resulting mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst. The solution should adopt a distinct color.

-

Add phenyl triflate (30 µL, 0.22 mmol, 1.1 equiv.) to the reaction mixture via syringe.

-

-

Reaction Execution and Monitoring:

-

Place the sealed flask in a preheated oil bath at 80 °C.

-

Stir the reaction vigorously for 24-48 hours.

-

Monitor the reaction progress by periodically taking small aliquots (via a purged syringe) and analyzing them by TLC or GC-MS to check for the consumption of the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding deionized water (5 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the pure product, exo-2-phenylnorbornane.

-

Determine the yield of the isolated product.

-

Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

-

Self-Validation: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis, comparing the result to a racemic standard.

-

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Inefficient catalyst activity due to oxygen or moisture contamination.

-

Solution: Ensure all glassware is rigorously dried. Use high-purity anhydrous solvents and reagents. Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Cause: Poor quality of the hydride donor.

-

Solution: Use freshly opened, high-purity sodium formate, or dry it thoroughly under high vacuum before use.

-

-

Low Enantioselectivity (ee%):

-

Cause: Impurities in the chiral ligand or palladium precursor.

-

Solution: Use ligands and precursors from a reputable supplier with a specified purity of ≥95%.[10]

-

Cause: Reaction temperature is too high, potentially leading to a less-ordered transition state.

-

Solution: Optimize the reaction temperature. While 80 °C is a good starting point, a lower temperature may improve enantioselectivity at the cost of a longer reaction time.

-

Cause: Racemization of the product during workup or purification.

-

Solution: Avoid harsh acidic or basic conditions during workup. Use neutral silica gel for chromatography if the product is sensitive.

-

-

Inconsistent Results:

-

Cause: Incomplete pre-formation of the active catalyst.

-

Solution: Do not skip the 15-minute stirring step after adding the solvent and before adding the arylating agent. This ensures the ligand properly coordinates to the palladium center.

-

Conclusion

The asymmetric hydroarylation of alkenes catalyzed by a palladium complex of this compound(O) is a robust and highly effective method for synthesizing enantioenriched molecules. The ligand's rigid spirocyclic framework is the key to inducing high levels of stereocontrol, making it a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can reliably leverage this powerful transformation to access complex chiral architectures with precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoenzymatically-induced asymmetric hydroarylation of alkenes with (hetero)aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound(O) 1462321-89-6 [sigmaaldrich.com]

Application Notes and Protocols: Preparation of a Heterogeneous Pd/(R)-Xyl-SDP Catalyst

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Chiral Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] In the realm of asymmetric catalysis, the development of chiral ligands has been paramount for controlling the stereochemical outcome of these transformations, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The (R)-Xyl-SDP ligand, a member of the spirobiindane-based diphosphine family, is a bulky and electron-rich ligand known for inducing high enantioselectivity in various palladium-catalyzed reactions.

However, homogeneous palladium catalysts, while highly active, suffer from significant drawbacks, including the cost of the precious metal and ligand, and the contamination of the final product with residual palladium.[2] The immobilization of these catalysts onto solid supports offers a robust solution, facilitating catalyst recovery and reuse, and enabling their use in continuous flow processes.[3][4]

This application note provides a detailed, field-proven protocol for the preparation of a heterogeneous Pd/(R)-Xyl-SDP catalyst. We will delve into the causality behind the experimental choices, offering a self-validating system for researchers to produce a highly active and recyclable catalyst for asymmetric synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store under inert atmosphere at low temperature. |

| Palladium(II) Acetate | 99.9% | Sigma-Aldrich | Other Pd(II) precursors like PdCl₂(COD) can be used. |

| Activated Carbon | High Surface Area | Commercially Available | Should be dried under vacuum before use. |

| Toluene | Anhydrous | Acros Organics | Degas before use. |

| Dichloromethane | Anhydrous | Sigma-Aldrich | Degas before use. |

| n-Hexane | Anhydrous | Commercially Available | For washing. |

| Argon | High Purity | Local Supplier | For maintaining an inert atmosphere. |

Experimental Workflow Overview

The preparation of the heterogeneous Pd/(R)-Xyl-SDP catalyst is a two-stage process. First, the active palladium-ligand complex is formed in solution. Subsequently, this complex is immobilized onto a high-surface-area activated carbon support.

Caption: Workflow for the two-stage preparation of the heterogeneous Pd/(R)-Xyl-SDP catalyst.

Detailed Experimental Protocols

Part 1: Synthesis of the Pd-(R)-Xyl-SDP Complex

Rationale: The formation of the palladium-phosphine complex prior to immobilization is crucial for ensuring the desired catalytic species is anchored to the support. Palladium(II) acetate is chosen as the precursor due to its good solubility in organic solvents and the fact that the acetate ligands are easily displaced by the strongly coordinating phosphine groups of the this compound ligand. The reaction is performed under an inert atmosphere to prevent the oxidation of the phosphine ligand.

Procedure:

-

Preparation: In a Schlenk flask, dissolve this compound (1.05 eq.) in anhydrous, degassed toluene (10 mL per 100 mg of ligand). Stir the solution under a gentle stream of argon.

-

Palladium Precursor Solution: In a separate flask, dissolve Palladium(II) Acetate (1.0 eq.) in anhydrous, degassed toluene (5 mL per 20 mg of Pd(OAc)₂).

-

Complex Formation: To the stirring solution of this compound, add the palladium(II) acetate solution dropwise over 5 minutes at room temperature.

-

Reaction: Allow the resulting mixture to stir at room temperature for 2 hours under argon. A color change is typically observed, indicating complex formation. The resulting solution contains the [Pd(this compound)(OAc)₂] complex and is used directly in the next step.

Part 2: Immobilization on Activated Carbon

Rationale: Activated carbon is an excellent support material due to its high surface area, porous structure, and chemical inertness.[5] The immobilization is achieved through incipient wetness impregnation, where the volume of the palladium complex solution is approximately equal to the pore volume of the support, ensuring an even distribution of the active species.[5]

Procedure:

-

Support Preparation: Weigh the desired amount of activated carbon into a flask and dry it under high vacuum at 120 °C for 4 hours to remove any adsorbed water. Allow the carbon to cool to room temperature under argon.

-

Impregnation: To the flask containing the dried activated carbon, add the freshly prepared Pd-(R)-Xyl-SDP complex solution from Part 1. The mixture should be a thick slurry.

-

Stirring: Stir the slurry at room temperature for 24 hours under an inert atmosphere to allow for the adsorption and impregnation of the complex onto the carbon support.

-

Filtration and Washing: Filter the catalyst using a Büchner funnel. Wash the solid material with anhydrous toluene (3 x 20 mL) to remove any unadsorbed complex, followed by washing with n-hexane (2 x 20 mL) to remove the toluene.

-

Drying: Dry the resulting greyish-black powder under high vacuum at 60 °C for 12 hours.

-

Storage: Store the final catalyst under an inert atmosphere in a cool, dark place.

Catalyst Characterization and Quality Control

A thorough characterization of the prepared catalyst is essential to validate the synthesis and to understand its properties.

| Characterization Technique | Purpose | Expected Outcome |